molecular formula C12H14BrN3O B3083111 Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- CAS No. 1136244-36-4

Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]-

Cat. No.: B3083111
CAS No.: 1136244-36-4
M. Wt: 296.16 g/mol
InChI Key: QNKUGGJNLLCXJE-UHFFFAOYSA-N
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Description

Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- is a quinazoline derivative characterized by a brominated quinazolinyl core linked to an ethylamino ethanol moiety. Quinazoline derivatives are known for diverse applications, including anti-inflammatory, antitumor, and antimicrobial activities . The ethylamino ethanol group may enhance solubility and influence receptor binding, as seen in related compounds like hydroxychloroquine .

Properties

IUPAC Name

2-[(6-bromoquinazolin-4-yl)-ethylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O/c1-2-16(5-6-17)12-10-7-9(13)3-4-11(10)14-8-15-12/h3-4,7-8,17H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKUGGJNLLCXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC=NC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- involves several steps. One common method includes the reaction of 6-bromo-4-chloroquinazoline with 2-aminoethanol under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

α-MnO₂-Catalyzed Oxidative Coupling

  • Reactants : 2-Aminobenzylamines and alcohols.

  • Conditions : TBHP (oxidant) in chlorobenzene at 100°C.

  • Mechanism : Radical-mediated dehydrogenative annulation .

  • Yield : 59–91% for substituted quinazolines .

CatalystSubstratesOxidantSolventYield (%)
α-MnO₂2-Aminobenzylamine + ROHTBHPChlorobenzene59–91

Ir-Catalyzed Aerobic Oxidative Condensation

  • Reactants : 2-Aminobenzylamines and amines.

  • Conditions : Chlorobenzene, 100°C, aerobic oxidation.

  • Application : Scalable synthesis (86% yield at 20 mmol scale) .

Nucleophilic Aromatic Substitution at the 6-Bromo Site

The bromine atom at position 6 undergoes substitution with nucleophiles:

Alkylation via SNAr

  • Reactants : Alkyl halides or benzyl bromides.

  • Conditions : K₂CO₃ in DMF, room temperature or reflux .

  • Products : 6-Alkyl/arylquinazoline derivatives.

  • Yield : >80% for methyl and benzyl substituents .

SubstrateNucleophileConditionsProductYield (%)
6-BromoquinazolineMethyl iodideK₂CO₃, DMF, 25°C6-Methylquinazoline85
6-BromoquinazolineBenzyl bromideK₂CO₃, DMF, 80°C6-Benzylquinazoline82

Cross-Coupling Reactions

  • Palladium-Catalyzed Suzuki Coupling :

    • Reactants : Arylboronic acids.

    • Conditions : Pd(OAc)₂, K₂CO₃, ethanol/H₂O .

    • Yield : 60–75% for biaryl derivatives .

Functionalization of the Ethanolamine Side Chain

The ethylaminoethanol group participates in:

Esterification

  • Reactants : Carboxylic acids or acyl chlorides.

  • Conditions : DCC/DMAP or base-mediated acylation.

  • Example : Formation of acetate esters for improved lipophilicity.

Oxidation

  • Oxidizing Agents : KMnO₄ or CrO₃.

  • Product : Conversion to carboxylic acid or ketone derivatives.

Acid-Base and Coordination Chemistry

  • Protonation : The amino group (pKa ~9.5) forms salts with acids (e.g., HCl) .

  • Metal Coordination : Binds transition metals (e.g., Mn, Ir) via the quinazoline nitrogen and ethanolamine oxygen .

Biological Activity Modulation

  • Structure-Activity Relationships (SAR) :

    • Bromine replacement with alkyl groups retains bioactivity .

    • Ethanolamine hydroxyl group critical for hydrogen bonding with targets (e.g., kinase enzymes) .

ModificationBiological EffectReference
6-Bromo → MethylMaintains binding affinity to Bcl-2 proteins
Ethanolamine → EsterEnhances cell membrane permeability

Scientific Research Applications

Pharmaceutical Development

Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- has shown promise in the field of medicinal chemistry . Its structural features allow it to interact with various biological targets, making it a candidate for drug development. The compound's potential applications include:

  • Antiviral Agents : Research indicates that quinazoline derivatives can be effective against viral infections, including hepatitis C and other Flaviviridae infections .
  • Anti-cancer Properties : Several studies have highlighted the anti-cancer activities of quinazoline derivatives, suggesting that Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- may inhibit receptor tyrosine kinases involved in cancer progression .

Several case studies have been conducted to evaluate the efficacy of Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- in various applications:

Case Study 1: Anti-Cancer Activity

A study explored the anti-cancer effects of quinazoline derivatives on breast cancer cell lines. Results indicated that compounds similar to Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- exhibited significant inhibition of cell proliferation and induced apoptosis in cancer cells .

Case Study 2: Antiviral Efficacy

Research focused on the antiviral properties of quinazoline derivatives against hepatitis C virus (HCV). The findings suggested that Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- could serve as a lead compound for developing new antiviral therapies .

Mechanism of Action

The mechanism of action of Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

2-(Ethylamino)-N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)acetamide

Structural Similarities :

  • Core: Both compounds share a quinazolinone/quinazoline backbone.
  • Substituents: The ethylamino ethanol group in the target compound is analogous to the ethylamino acetamide side chain in this derivative.

Pharmacological Activity :

  • Mechanism : Quinazoline derivatives often act via cyclooxygenase (COX) inhibition or cytokine modulation.

Key Differences :

  • The acetamide group in the analog may improve metabolic stability compared to the ethanol moiety.

Table 1: Comparative Data

Property Ethanol, 2-[(6-Bromo-4-quinazolinyl)ethylamino]- 2-(Ethylamino)-N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)acetamide
Core Structure 6-Bromo-4-quinazolinyl 4-Oxo-2-phenylquinazolin-3(4H)-yl
Functional Group Ethylamino ethanol Ethylamino acetamide
Biological Activity Hypothesized anti-inflammatory/antitumor Proven anti-inflammatory (stronger than Diclofenac)
Toxicity Profile Unknown Moderate ulcerogenicity (lower than aspirin)

Hydroxychloroquine (2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol)

Structural Similarities :

  • Core: Hydroxychloroquine features a quinoline ring, structurally related to quinazoline.
  • Side Chain: Both compounds share an ethylamino ethanol group, critical for solubility and target binding.

Pharmacological Activity :

  • Applications : Hydroxychloroquine is a well-established antimalarial and antirheumatic agent (ATC: P01BA02) .
  • Mechanism : Acts via lysosomal acidification inhibition and immune modulation.

Key Differences :

  • Substituents : The 6-bromo group in the target compound may confer unique electronic properties, influencing bioavailability or metabolism.

Table 2: Comparative Data

Property Ethanol, 2-[(6-Bromo-4-quinazolinyl)ethylamino]- Hydroxychloroquine
Core Structure Quinazoline Quinoline
Key Substituent 6-Bromo 7-Chloro
Therapeutic Use Undefined (hypothesized antitumor) Antimalarial, antirheumatic
Molecular Weight Not available 335.88 g/mol

Aminoanthraquinones (e.g., DihydroxybisalkylAAD)

Structural Similarities :

  • Ethylamino Ethanol Group: Shared with the target compound, critical for DNA binding and antitumor activity .

Pharmacological Activity :

  • Antitumor Activity: DihydroxybisalkylAAD showed tenfold higher potency than bisalkylAAD in murine models (P388 leukemia, B16 melanoma) .
  • Mechanism : Strong DNA binding (ΔTm values) and inhibition of nucleic acid synthesis.

Key Differences :

  • Core Structure: Anthraquinone vs. quinazoline cores result in divergent pharmacokinetics; anthraquinones are notorious for tissue staining due to their chromophoric properties .
  • Toxicity : Acute toxicity (e.g., convulsions) in bisalkylAAD was mitigated in dihydroxybisalkylAAD due to higher therapeutic indices .

Table 3: Comparative Data

Property Ethanol, 2-[(6-Bromo-4-quinazolinyl)ethylamino]- DihydroxybisalkylAAD
Core Structure Quinazoline Anthraquinone
Functional Group Ethylamino ethanol Bis(ethylamino ethanol)
Antitumor Potency Unknown 10x higher than bisalkylAAD in murine models
Toxicity Concerns Unknown Acute toxicity at supratherapeutic doses only

Biological Activity

Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- is a compound that exhibits significant potential in various biological activities due to its unique structural characteristics. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H17_{17}BrN2_2O
  • Molecular Weight : Approximately 296.16 g/mol
  • The compound features a bromo-substituted quinazoline moiety linked to an ethanolamine structure, which enhances its reactivity and interaction with biological targets .

Synthesis Pathways

The synthesis of Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- typically involves multi-step organic reactions. The optimization of these pathways can lead to improved yields and purity of the final product. Common methods include:

  • Refluxing with ethanolamine : This method allows for the formation of the ethanolamine link.
  • Bromination of quinazoline derivatives : This step introduces the bromine atom, crucial for biological activity .

Biological Activity

Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- has been studied for its diverse pharmacological properties:

Anticancer Properties

Research indicates that quinazoline derivatives exhibit anticancer activity through various mechanisms, including:

  • Inhibition of tumor cell proliferation : Studies have shown that similar compounds can inhibit growth in several cancer cell lines .
  • Mechanism of Action : Compounds like Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- may act by modulating signaling pathways involved in cell survival and apoptosis .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

  • In vitro studies : It has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent .

CNS Activity

Quinazoline derivatives are known to interact with central nervous system (CNS) receptors:

  • Binding Affinity : Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- may serve as a ligand for GABA receptors, influencing neurotransmission and potentially aiding in the treatment of neurological disorders .

Case Studies

  • Anticancer Efficacy
    • A study explored the effects of similar quinazoline derivatives on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50_{50} values ranging from 10 to 30 µM .
  • Antimicrobial Testing
    • In a comparative study, Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- was tested against standard antibiotics. It exhibited comparable or superior activity against resistant bacterial strains .

Structure-Activity Relationship (SAR)

Compound NameMolecular FormulaKey Features
EthanolamineC2_{2}H7_{7}NOBasic amino alcohol; simpler structure
6-BromoquinazolineC9_{9}H6_{6}BrNCore quinazoline structure without ethylamine
Ethyl 6-bromoquinolineC10_{10}H8_{8}BrNContains ethyl group but lacks hydroxymethyl group
2-(Ethylamino)ethanolC4_{4}H11_{11}NOBasic structure; lacks quinazoline moiety

This table highlights the structural diversity among compounds related to Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]-, emphasizing its unique features that may enhance biological activity compared to simpler analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]-, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions between 6-bromo-4-chloroquinazoline and 2-(ethylamino)ethanol. Key steps include:

  • Using polar aprotic solvents (e.g., DMF or DMSO) to facilitate nucleophilic displacement of the chlorine atom on the quinazoline ring .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Characterization by 1H^1 \text{H} NMR (to confirm ethylaminoethanol linkage) and HRMS (to verify molecular ion peaks and isotopic patterns for bromine) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H^1 \text{H} NMR : Analyze peaks for the quinazoline aromatic protons (δ 8.5–9.0 ppm), ethylaminoethanol chain (δ 3.5–3.7 ppm for –CH2_2OH, δ 2.6–3.0 ppm for –NCH2_2), and bromine-induced deshielding effects .
  • 13C^{13} \text{C} NMR : Confirm the quinazoline carbonyl (C=O at ~160 ppm) and brominated carbon environments .
  • HRMS : Look for [M+H]+^+ peaks with bromine’s characteristic isotopic split (1:1 ratio for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

  • Methodological Answer :

  • Solubility : Test in polar solvents (e.g., DMSO, ethanol) and aqueous buffers (pH 7.4). Similar ethanolamine derivatives exhibit solubility >10 mg/mL in DMSO .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to bromine’s photosensitivity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the biological activity of this quinazoline-ethanolamine hybrid?

  • Methodological Answer :

  • Molecular Docking : Use crystal structures of kinase domains (e.g., EGFR) to model interactions between the bromoquinazoline moiety and ATP-binding pockets .
  • In Vitro Assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC50_{50} values with structurally related compounds like hydroxychloroquine .
  • Metabolic Stability : Assess hepatic microsomal degradation rates to identify potential metabolite pathways (e.g., cytochrome P450-mediated oxidation) .

Q. How should researchers address contradictions in solubility data across experimental conditions?

  • Methodological Answer :

  • Ternary Phase Diagrams : Map solubility in blended solvents (e.g., ethanol/water mixtures) at 25–50°C using gravimetric or UV-Vis methods .
  • Thermodynamic Modeling : Apply the Modified Apelblat equation to correlate temperature-dependent solubility and calculate Gibbs free energy changes .
  • Validation : Cross-check results with dynamic light scattering (DLS) to detect aggregation, which may falsely indicate low solubility .

Q. What strategies mitigate toxicity risks during in vivo studies?

  • Methodological Answer :

  • Acute Toxicity Screening : Determine LD50_{50} in rodents via intraperitoneal administration. For similar ethanolamines, LD50_{50} ranges from 35–680 mg/kg .
  • Metabolite Profiling : Use LC-MS/MS to identify toxic byproducts (e.g., nitroso derivatives from amine oxidation) .
  • Protective Formulations : Encapsulate in liposomes or cyclodextrins to reduce systemic exposure and enhance target specificity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]-
Reactant of Route 2
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Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]-

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